molecular formula C8H3F4NO B6296569 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile CAS No. 5291-88-3

2,3,5,6-Tetrafluoro-4-methoxybenzonitrile

Cat. No.: B6296569
CAS No.: 5291-88-3
M. Wt: 205.11 g/mol
InChI Key: KUTGPEBORSMHHV-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methoxybenzonitrile: is a chemical compound with the molecular formula C8H3F4NO and a molecular weight of 205.11 g/mol . It is known for its unique structure, which includes four fluorine atoms and a methoxy group attached to a benzonitrile core. This compound is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile typically involves the reaction of 2,3,5,6-tetrafluorobenzonitrile with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under controlled conditions to ensure the selective formation of the methoxy-substituted product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the nitrile group to amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methoxybenzonitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting biochemical processes at the molecular level. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules .

Comparison with Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-methoxybenzamide
  • 2,3,5,6-Tetrafluoro-4-methylbenzonitrile
  • 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde

Comparison: 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTGPEBORSMHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 44.8 g (0.83 mole) of sodium methoxide in 1.6 liters of methanol was added dropwise at room temperature to a solution of 160.0 g (0.83 mole) of pentafluorobenzonitrile (XVIII) in 2.5 liters of methanol, whilst stirring. When the addition was complete, the mixture was allowed to stand at room temperature overnight. At the end of this time, the solvent was removed by evaporation under reduced pressure, and the residue was shaken with a mixture of water and toluene. The toluene layer was separated, washed with water and dried over anhydrous sodium sulfate; the solvent was then removed by evaporation under reduced pressure. The residual solid was washed with hexane to afford 160.7 g of 4-methoxy-2,3,5,6-tetrafluorobenzonitrile (XIX) as colorless needles.
Name
sodium methoxide
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

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